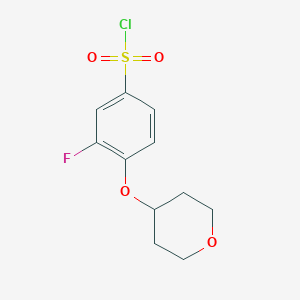
3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-fluoro-4-hydroxybenzenesulfonyl chloride with tetrahydropyran in the presence of a base . The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
化学反应分析
Types of Reactions
3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and other organic solvents.
Major Products Formed
The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide .
科学研究应用
3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
作用机制
The mechanism of action of 3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other molecules, leading to the formation of sulfonamide or other derivatives . This reactivity makes it useful in modifying biological molecules and studying enzyme inhibition .
相似化合物的比较
Similar Compounds
3-Fluoro-4-hydroxybenzenesulfonyl chloride: Similar structure but lacks the oxan-4-yloxy group.
4-(Oxan-4-yloxy)benzenesulfonyl chloride: Similar structure but lacks the fluoro group.
3-Fluorobenzenesulfonyl chloride: Similar structure but lacks the oxan-4-yloxy group.
Uniqueness
3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride is unique due to the presence of both the fluoro and oxan-4-yloxy groups, which confer specific reactivity and properties that are not found in the similar compounds listed above . This makes it a valuable reagent in organic synthesis and scientific research .
生物活性
3-Fluoro-4-(oxan-4-yloxy)benzene-1-sulfonyl chloride is a compound with notable structural features that suggest potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C11H12ClFO4S
Molecular Weight: 294.73 g/mol
CAS Number: 1343859-00-6
This compound contains a sulfonyl chloride functional group, which is known for its reactivity and utility in organic synthesis. The presence of a fluorine atom and an oxane moiety may influence its biological interactions and solubility.
Biological Activity Overview
The biological activity of sulfonyl chlorides often relates to their ability to modify proteins and nucleic acids, impacting various cellular processes. Compounds similar to this compound have been studied for their antiproliferative effects against cancer cell lines.
Sulfonyl chlorides can act as electrophiles, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This property is crucial for their role in inhibiting enzymes or disrupting cellular pathways involved in disease progression.
Case Studies and Research Findings
-
Antiproliferative Activity :
Research has shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, studies on phenyl sulfonate derivatives have demonstrated their ability to inhibit cell growth in nanomolar concentrations across multiple cancer types, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells . Table 1: Antiproliferative Activity of Related CompoundsCompound Cell Line IC50 (nM) PIB-SO HT-29 50 PPB-SO M21 75 CA-4 MCF7 100 -
Mechanistic Insights :
The mechanism of action for these compounds often involves disruption of the microtubule network within cells, leading to cell cycle arrest at the G2/M phase . This disruption is critical for inducing apoptosis in cancer cells, making these compounds potential candidates for further development in cancer therapy. -
Toxicity Profiles :
While exploring the therapeutic potential, it is also essential to assess the toxicity profiles. Many sulfonyl chlorides exhibit cytotoxicity; however, studies have indicated that certain derivatives maintain low toxicity levels while effectively inhibiting tumor growth in vivo models, such as chick chorioallantoic membrane assays .
属性
IUPAC Name |
3-fluoro-4-(oxan-4-yloxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO4S/c12-18(14,15)9-1-2-11(10(13)7-9)17-8-3-5-16-6-4-8/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBKPAAYHBWCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















